2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S2/c11-6-1-3-7(4-2-6)16-5-8(15)12-9-13-14-10(17)18-9/h1-4H,5H2,(H,14,17)(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMXJIHYISOPRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NNC(=S)S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide is a derivative of the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃ClN₄OS₂ |
| Molecular Weight | 303.83 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus subtilis . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Thiadiazole derivatives have been studied for their anticancer potential. In vitro studies indicate that certain compounds can induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting key signaling pathways such as the MAPK/ERK pathway . For example, a related compound demonstrated an IC50 value of 4.363 μM against HCT116 colon cancer cells, indicating potent anticancer activity .
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been explored in various studies. Compounds similar to our target have shown efficacy in animal models of epilepsy, with some derivatives providing significant protection against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) . The structure-activity relationship (SAR) studies indicate that substitutions on the aromatic ring influence the anticonvulsant activity significantly.
The biological activities of 2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide may be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with thiadiazole structures often inhibit enzymes involved in critical metabolic processes, such as acetylcholinesterase (AChE), which has implications for treating neurological disorders .
- Oxidative Stress Modulation : Many thiadiazole derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells, contributing to their protective effects against various diseases .
- Cellular Signaling Interference : The ability to interfere with signaling pathways related to cell proliferation and apoptosis is a common feature among these compounds, enhancing their potential as anticancer agents .
Case Studies
Several studies have highlighted the biological activity of thiadiazole derivatives:
- Study on Anticancer Activity : A study synthesized multiple thiadiazole derivatives and evaluated their anticancer effects on human cancer cell lines. One derivative exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents .
- Anticonvulsant Efficacy Study : Another investigation focused on the anticonvulsant properties of thiadiazole-based compounds using the MES model in rats. The results indicated that specific substitutions significantly enhanced anticonvulsant efficacy without notable toxicity at therapeutic doses .
Scientific Research Applications
Structure and Composition
The molecular formula of 2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide is . The structure includes a chlorophenoxy group and a thiadiazole ring, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide exhibit significant anticancer properties. For example, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives were synthesized and evaluated against various cancer cell lines including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). While none surpassed the efficacy of doxorubicin, some derivatives showed promising results with specific substitutions enhancing their activity .
Anticonvulsant Properties
Compounds derived from thiadiazole structures have been investigated for their anticonvulsant activities. In particular, studies indicate that 2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide may modulate neuronal excitability and provide protection against seizures in animal models. This suggests potential therapeutic applications in treating epilepsy .
Enzyme Inhibition
The compound has also been shown to inhibit various enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of mushroom tyrosinase, which is crucial for melanin synthesis. This inhibition could lead to applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders .
Synthesis and Evaluation
A notable study synthesized several derivatives based on the thiadiazole framework and evaluated their pharmacological profiles. The synthesis involved amidation reactions under mild conditions, leading to compounds that were characterized using spectroscopic methods (NMR, IR). The biological evaluation indicated varying degrees of activity against selected cell lines .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of 2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide with target proteins. These studies revealed favorable binding affinities and provided insights into the structural requirements for enhanced biological activity .
Comparison with Similar Compounds
Key Observations :
- Thiol vs. Thioether Modifications : Replacing the mercapto (-SH) group with thioether linkages (e.g., benzylthio, ethylthio) improves stability but may reduce reactivity .
- Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and nitro (-NO₂) substituents enhance cytotoxicity and apoptosis induction, as seen in compounds from .
Key Insights :
- Anticancer Potential: Derivatives with trifluoromethyl (5j) or methoxyphenyl (3i) groups show superior cytotoxicity compared to the target compound, likely due to enhanced electron-withdrawing effects .
- Mechanistic Differences : Compounds with nitro groups () exhibit strong Akt inhibition (92.36%), while thioether derivatives (e.g., 5l) rely on ROS pathways .
- Structural-Activity Relationship (SAR) : Mercapto (-SH) derivatives generally show higher reactivity but lower stability, whereas thioether substitutions balance stability and bioactivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-(4-chlorophenoxy)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide?
- A two-step procedure involving heterocyclization of acylated thiosemicarbazides with carbon disulfide , followed by alkylation of intermediates (e.g., 5-R-amino-1,3,4-thiadiazole-2-thioles), is widely used. This allows structural diversification by varying alkylating agents . For example, chloroacetyl chloride and triethylamine in dioxane at 20–25°C yield stable intermediates .
Q. How can the purity and structural integrity of the compound be validated during synthesis?
- Thin-layer chromatography (TLC) monitors reaction progress, while elemental analysis, ¹H NMR, and IR spectroscopy confirm structural identity . Advanced characterization via HRMS and ¹³C NMR resolves ambiguities in regiochemistry or substituent placement .
Q. What in vitro assays are suitable for initial biological screening (e.g., antimicrobial or anticancer activity)?
- Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
- Anticancer : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing thiadiazole-acetamide derivatives?
- Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while reaction path search algorithms identify low-energy pathways. ICReDD’s integrated approach combines computational screening with experimental validation to reduce trial-and-error synthesis . For example, substituent effects on reaction kinetics can be modeled to prioritize alkylating agents .
Q. What strategies address contradictions in biological activity data across studies?
- Orthogonal assay validation : Cross-check cytotoxicity results using apoptosis markers (e.g., Annexin V) or clonogenic assays.
- Structural reassessment : Verify stereochemistry via X-ray crystallography or NOESY NMR if bioactivity discrepancies arise .
- Solubility/pH effects : Test compound stability in assay buffers (e.g., DMSO concentration, pH 7.4) to rule out artifactual results .
Q. How can structure-activity relationship (SAR) studies improve the anticancer potency of this scaffold?
- Key modifications :
- Thiadiazole ring : Replace -SH with -SCH₃ to enhance membrane permeability.
- Acetamide linker : Introduce methyl or ethyl groups to modulate steric hindrance .
- Phenoxy substituents : Test electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups to optimize target binding .
Methodological Considerations
Q. How should researchers handle solubility challenges in biological assays?
- Co-solvents : Use <1% DMSO or cyclodextrin-based solubilizers.
- Prodrug strategies : Synthesize phosphate or ester derivatives for improved aqueous solubility .
Q. What analytical techniques resolve spectral overlaps in NMR characterization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
